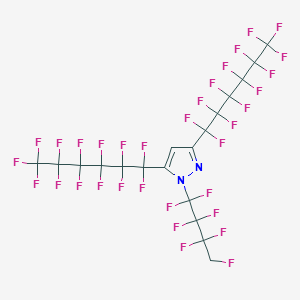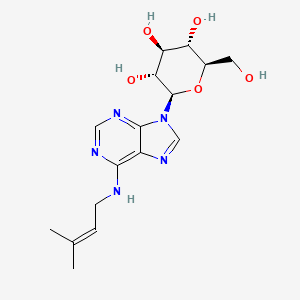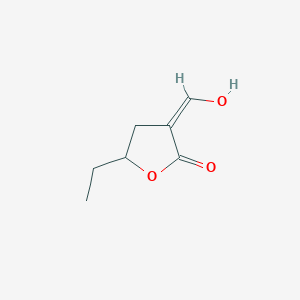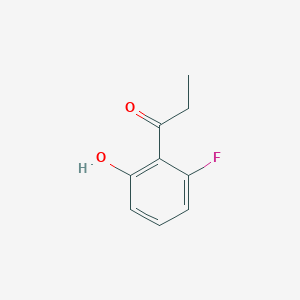
3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole typically involves the reaction of perfluoroalkyl-substituted hydrazines with appropriate diketones or their equivalents. The reaction conditions often include:
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Temperature: Moderate to high temperatures (50-150°C).
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: May be explored for its potential biological activity, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated groups can enhance the compound’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(perfluoro-1-hexyl)-1H-pyrazole
- 1-(Heptafluorobutyl)-3,5-dimethyl-1H-pyrazole
- 3,5-Bis(trifluoromethyl)-1H-pyrazole
Uniqueness
3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole is unique due to its specific combination of perfluoroalkyl groups, which impart distinct physicochemical properties. These properties can enhance its performance in various applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H3F33N2 |
|---|---|
Molekulargewicht |
886.2 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3,4-heptafluorobutyl)-3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazole |
InChI |
InChI=1S/C19H3F33N2/c20-2-5(21,22)8(27,28)19(51,52)54-4(7(25,26)10(31,32)12(35,36)14(39,40)16(43,44)18(48,49)50)1-3(53-54)6(23,24)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)47/h1H,2H2 |
InChI-Schlüssel |
LRQFUWYNPBUTLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(CF)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)

![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)


![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)


